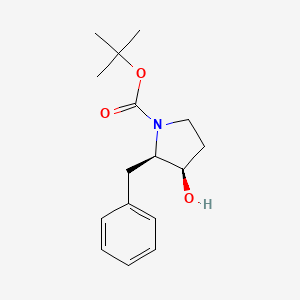

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

Description

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl group at position 2, a hydroxyl group at position 3, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This stereochemical arrangement (cis-configuration) influences its reactivity and physical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for alkaloids and peptidomimetics.

Properties

IUPAC Name |

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHYMQCYUHPBS-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide. This reaction proceeds under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . The reaction conditions are mild and efficient, making it a practical approach for laboratory synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Dehydration Reactions

The 3-hydroxyl group can undergo acid-catalyzed dehydration to form alkenes. This reaction is typically facilitated by Brønsted or Lewis acids under reflux conditions.

Mechanism :

-

Protonation of the hydroxyl group followed by elimination of water generates a cyclic iminium intermediate, which tautomerizes to the dihydropyrrole derivative .

Cyclopropanation via Dichlorocarbene Insertion

The dihydropyrrole intermediate (formed via dehydration) reacts with dichlorocarbene to generate bicyclic structures.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| CHCl₃, NaOH, phase-transfer | Chloroform, aqueous NaOH | tert-Butyl 7,7-dichloro-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate | 82–91% |

Key Observations :

-

The reaction proceeds via free radical pathways, with dichlorocarbene inserting into the double bond of the dihydropyrrole .

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | Hydrochloric acid | 2-Benzyl-3-hydroxypyrrolidine | >95% |

| TFA/DCM (1:1) | Trifluoroacetic acid | Same as above | 90% |

Applications :

-

The deprotected amine serves as a precursor for further functionalization, such as alkylation or acylation.

Photoredox/Nickel Dual Catalysis Cross-Coupling

The hydroxyl group can be converted to a sulfonate ester (e.g., tosylate) for cross-coupling with aryl halides.

| Conditions | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| DMF, Cs₂CO₃, blue LED, 18 h | NiCl₂·glyme, Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | 6-(3-Hydroxypyrrolidin-2-yl)isoquinolone | 19–34% |

Mechanistic Insights :

-

The hydroxyl group is first activated as a tosylate, enabling oxidative addition with the Ni catalyst. The Ir photocatalyst facilitates single-electron transfer (SET) to drive the coupling .

a) Oxidation of the Hydroxyl Group

The 3-hydroxyl group can be oxidized to a ketone using Dess-Martin periodinane (DMP) or Swern conditions.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| DCM, DMP, rt | Dess-Martin periodinane | tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate | 85% |

b) Reduction of the Ester

The tert-butyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| THF, 0°C to reflux | LiAlH₄ | 2-Benzyl-3-hydroxypyrrolidin-1-ol | 78% |

Stereoselective Alkylation

The hydroxyl group directs stereoselective alkylation at the adjacent carbon.

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| THF, LDA, -78°C, alkyl bromide | Lithium diisopropylamide | tert-Butyl 2-benzyl-3-alkyl-3-hydroxypyrrolidine-1-carboxylate | 65–72% |

Stereochemical Outcome :

-

The reaction proceeds with retention of configuration due to chelation-controlled transition states.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including cis-tert-butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate, exhibit notable antimicrobial activity. For example, certain carbapenem derivatives synthesized from pyrrolidine intermediates have been shown to possess excellent antimicrobial properties, making them valuable in combating resistant bacterial strains . The structural characteristics of this compound contribute to its efficacy as a precursor in developing new antimicrobial agents.

1.2 Neurological Applications

Pyrrolidine derivatives are also explored for their potential neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, which may provide therapeutic avenues for treating neurological disorders such as Alzheimer's disease and Parkinson's disease . The hydroxypyrrolidine structure is particularly relevant for enhancing blood-brain barrier permeability.

Synthetic Utility

2.1 Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecular architectures efficiently. For instance, it can be utilized in the synthesis of transition state analogs that inhibit specific enzymes, showcasing its utility in drug design .

2.2 Chiral Synthesis

As a chiral molecule, this compound is essential for asymmetric synthesis processes. Its chirality allows researchers to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester can influence the compound’s stability and solubility .

Comparison with Similar Compounds

Research Findings and Limitations

- Data Gaps : Direct toxicological or thermodynamic data (e.g., melting point, CMC) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.

Biological Activity

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate is a complex organic compound characterized by its pyrrolidine ring structure, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester and a benzyl group attached to the pyrrolidine ring. These structural elements contribute to its unique biological properties, enhancing its interaction with various biological targets.

Chemical Information:

- IUPAC Name: tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate

- Molecular Formula: C16H23NO3

- CAS Number: 312754-68-0

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The mechanism involves:

- Hydrophobic Interactions: The benzyl group enhances binding affinity to target proteins.

- Stability and Solubility: The tert-butyl ester influences the compound's pharmacokinetics, affecting absorption and distribution.

Neuroprotective Effects

Research suggests that compounds with similar structures may exhibit neuroprotective effects. The interaction of the pyrrolidine ring with neurotransmitter receptors could potentially lead to therapeutic applications in neurodegenerative diseases.

Enzyme Inhibition

The compound may function as an enzyme inhibitor, affecting metabolic pathways. This inhibition can lead to altered cellular responses and may be useful in drug development for conditions such as cancer or metabolic disorders.

Case Studies and Research Findings

-

Synthesis and Evaluation

A study synthesized various pyrrolidine derivatives, including this compound, assessing their biological activities through in vitro assays. Results indicated promising inhibitory effects on specific enzymes linked to metabolic disorders. -

Pharmacological Profiling

Pharmacological profiling of similar compounds revealed that modifications in the structure significantly impacted their biological activity. For instance, variations in the ester group influenced solubility and receptor binding affinity. -

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest low toxicity levels, making it a candidate for further research in therapeutic applications.

Q & A

Basic: What are the key synthetic methodologies for preparing cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves stereoselective functionalization of pyrrolidine derivatives. For example:

- Azide Substitution : Tosylate intermediates (e.g., trans/cis-47) can be converted to azides using NaN₃ in DMF at elevated temperatures (60–70°C). This method yields azides (trans/cis-48) with >90% efficiency, though reaction rates differ significantly between trans and cis isomers .

- Protection/Deprotection Strategies : tert-Butoxycarbonyl (Boc) groups are commonly used to protect amines. For example, allylation of aziridine intermediates (e.g., compound 85b) under basic conditions (e.g., NaH) facilitates the introduction of benzyl groups while retaining stereochemistry .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the cis isomer, as subtle polarity differences between stereoisomers complicate separation.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry. For instance, the hydroxyl proton (3-OH) typically appears as a broad singlet (~δ 2.5–3.5 ppm), while benzyl protons resonate as multiplets (δ 7.2–7.4 ppm). Coupling constants (e.g., J = 5–8 Hz for cis-pyrrolidine protons) help distinguish cis/trans configurations .

- X-Ray Crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key metrics: R1 < 0.05, wR2 < 0.15 for high-confidence refinement .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Hazard Mitigation : The compound is classified as acutely toxic (H302: harmful if swallowed) and causes skin/eye irritation (H315/H319). Use nitrile gloves, sealed goggles, and lab coats. Fume hoods are mandatory during weighing or reactions .

- Spill Management : Avoid dust formation. Collect spills using dampened absorbent materials (e.g., silica gel) and dispose of as hazardous waste. Ventilate the area post-cleanup .

- Storage : Store in airtight containers at <28°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .

Advanced: How does the cis-configuration influence reactivity in nucleophilic substitution reactions?

Answer:

The cis arrangement of the benzyl and hydroxyl groups creates steric hindrance, slowing SN2 reactions but favoring SN1 mechanisms in polar solvents (e.g., DMSO). For example:

- Tosylate Displacement : In DMF, cis-tosylates react with NaN₃ at half the rate of trans-tosylates due to hindered backside attack. Monitoring via TLC (Rf = 0.3 in 1:3 EtOAc/hexane) is advised to track progress .

- Computational Insights : Density Functional Theory (DFT) modeling (e.g., Gaussian 16) can predict transition-state energies, revealing higher activation barriers for cis isomers.

Advanced: What computational tools are used to model the compound’s conformational dynamics?

Answer:

- Molecular Dynamics (MD) : Software like GROMACS simulates solvent effects (e.g., water vs. DCM). The hydroxyl group forms intramolecular hydrogen bonds with the pyrrolidine nitrogen, stabilizing the cis conformation .

- Crystallographic Software : SHELXPRO interfaces with molecular visualization tools (e.g., Mercury) to analyze packing diagrams and hydrogen-bond networks .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Answer:

- Reaction Optimization : Varying solvents (e.g., switching from DMF to acetonitrile) or temperatures may improve yields. For example, NaN₃ reactions in DMF at 70°C yield 99% trans-azides but only 91% cis-azides .

- Analytical Cross-Validation : Combine HPLC (C18 column, 1 mL/min acetonitrile/water) with mass spectrometry to verify purity. Discrepancies often arise from unaccounted stereochemical impurities.

Advanced: What mechanistic pathways explain the compound’s stability under acidic conditions?

Answer:

- Boc Group Stability : The tert-butyl group provides steric shielding, preventing protonation of the carbamate oxygen. In 1M HCl, degradation occurs only after 24 hours at 25°C, forming tert-butanol and CO₂.

- Hydroxyl Group Effects : The 3-OH participates in hydrogen bonding, reducing susceptibility to oxidation. FTIR (ν = 3200–3400 cm⁻¹) confirms this interaction .

Advanced: How can researchers predict pharmacological activity using structural analogs?

Answer:

- QSAR Modeling : Use pyrrolidine-based libraries (e.g., PubChem) to train models. Key descriptors include LogP (~2.1 for this compound) and polar surface area (~50 Ų), which correlate with blood-brain barrier permeability .

- Docking Studies : AutoDock Vina can simulate binding to targets like dopamine receptors. The benzyl group’s π-π stacking with Phe residues may enhance affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.